7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid
Overview
Description
This compound is a 1,8-naphthyridine derivative . It’s a complex molecule with additional 2,4-difluorophenyl, fluoro, and 3-aminopyrrolidin-1-yl substituents at positions 1, 6, and 7 respectively . Its molecular weight is 576.55 .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational tools . These tools can provide information about the molecular weight, theoretical pI, amino acid composition, atomic composition, and other properties.Physical And Chemical Properties Analysis
This compound has a molecular weight of 576.55 . Other physical and chemical properties can be determined using various computational tools .Scientific Research Applications
Antibacterial Applications
Asymmetric Synthesis and Antibacterial Activity
This compound, a member of the quinolonecarboxylic acid class, exhibits potent antibacterial properties. The S-(+) enantiomer demonstrates significantly higher activity against both aerobic and anaerobic bacteria compared to its R-(-) enantiomer and shows enhanced in vivo activity in a Pseudomonas aeruginosa mouse model. This improved activity and solubility profile may have clinical significance (Rosen et al., 1988).
Synthesis and Activity of Analogues
Various analogues of this compound, particularly those with aminopyrrolidine at the C-7 position, have shown increased antibacterial activity compared to enoxacin. This has implications for the development of more effective antibacterial agents (Egawa et al., 1984).
Structure-Activity Relationships in Antibacterial Agents
In a series of derivatives, the most potent in vitro and in vivo antibacterial activities were observed when the compound had a 1-(2,4-difluorophenyl) substitution and a 3-amino-1-pyrrolidinyl group at C-7. This compound was found to possess excellent potency and efficacy, making it a promising therapeutic agent (Chu et al., 1986).
Antitumor Applications
- Antitumor Agent Development: This compound and its derivatives have been investigated for their cytotoxic activity against various murine and human tumor cell lines. Certain modifications in the compound structure, like the 7-(3-aminopyrrolidinyl) derivatives, showed potent cytotoxic activity, making them potential candidates for antitumor therapy (Tsuzuki et al., 2004).
properties
IUPAC Name |
7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c1-9-15-17(28)12(20(29)30)8-27(14-3-2-10(21)6-13(14)22)18(15)25-19(16(9)23)26-5-4-11(24)7-26/h2-3,6,8,11H,4-5,7,24H2,1H3,(H,29,30)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYPQEVVXGJKIJ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CCC(C3)N)C4=C(C=C(C=C4)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CC[C@@H](C3)N)C4=C(C=C(C=C4)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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